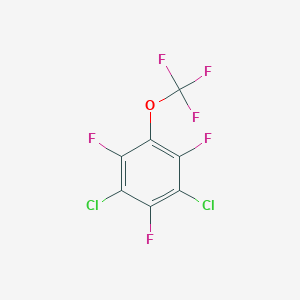

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene

Description

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is a highly halogenated benzene derivative featuring a unique combination of chloro, fluoro, and trifluoromethoxy substituents. The trifluoromethoxy (-OCF₃) group at position 5 distinguishes it from related compounds with alternative substituents (e.g., trichloromethyl, nitrile, or sulfonyl groups). Such halogenated aromatics are often utilized in agrochemicals, pharmaceuticals, or as intermediates in organic synthesis due to their stability and reactivity .

Properties

Molecular Formula |

C7Cl2F6O |

|---|---|

Molecular Weight |

284.97 g/mol |

IUPAC Name |

1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)5(12)6(4(1)11)16-7(13,14)15 |

InChI Key |

QPHMINMLWVUGFK-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination Techniques for Chlorinated Benzene Derivatives

Fluorination of chlorinated benzene precursors forms the cornerstone of synthesizing polyhalogenated aromatics. The patent CN114163296B exemplifies this through the preparation of 1,3-dichloro-2,4,6-trifluorobenzene via a two-step fluorination-decarboxylation sequence. In this method, pentachlorobenzonitrile undergoes fluorination with potassium fluoride (KF) in the presence of a hexasubstituted guanidine phase-transfer catalyst (e.g., hexamethylguanidine fluoride) at 100–150°C in polar aprotic solvents like dimethylformamide (DMF). The catalyst’s stability at elevated temperatures enables recycling, reducing costs for industrial applications.

Table 1: Fluorination Reaction Parameters from CN114163296B

| Example | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | Hexamethylguanidine | 110 | 82 |

| 2 | DMF | Hexaethylguanidine | 130 | 84 |

| 4 | Sulfolane | Hexaethylguanidine | 120 | 83 |

This methodology could be adapted for introducing fluorine atoms at specific positions in the target compound. However, the presence of a trifluoromethoxy group necessitates additional protection-deprotection strategies to prevent side reactions during fluorination.

Chlorination Strategies in Polyhalogenated Benzene Synthesis

Chlorination often precedes fluorination due to chlorine’s lower electronegativity, which facilitates subsequent nucleophilic substitutions. Patent CN108484353B highlights the use of ionic liquids, such as [C2mim][Cl2]-AlCl3, for regioselective chlorination of fluorinated benzene derivatives. For instance, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene is synthesized via AlCl3-mediated chlorination, achieving high regiocontrol under mild conditions. Applying similar ionic liquid systems could enable precise chlorination at the 1- and 3-positions of a fluorinated precursor while preserving the trifluoromethoxy group.

Multi-Step Synthesis Approaches for Complex Benzene Derivatives

A plausible synthetic route for 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene involves the following sequence:

- Chlorination-Fluorination Cascade : Start with a trichlorobenzene derivative, introduce fluorine via KF/phase-transfer catalysis, and isolate a tetrahalogenated intermediate.

- Trifluoromethoxy Installation : Convert a para-hydroxyl group (protected during earlier steps) to -OCF3 using HFPO or CF3I under basic conditions.

- Final Chlorination : Use AlCl3 in an ionic liquid to introduce the remaining chlorine atoms.

Table 2: Hypothetical Reaction Sequence

Industrial Scalability and Process Considerations

Scalability hinges on minimizing purification steps and maximizing atom economy. The one-pot hydrolysis-decarboxylation method from CN114163296B—achieving 85% yield via temperature-controlled NaOH treatment—exemplifies process efficiency. For industrial production:

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as liquid crystals and polymers.

Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Environmental Chemistry: The compound can be used as a model compound to study the environmental fate and behavior of halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 5 significantly influences molecular properties. Key comparisons include:

(a) 3,5-Dichloro-2,4,6-trifluorobenzotrichloride (1,3-dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene; CAS 1350637-13-6)

- Structure : Trichloromethyl (-CCl₃) at position 5.

- Properties : Molecular weight 318.34 g/mol, density 1.795 g/cm³ (predicted), boiling point 271.6°C (predicted) .

- Comparison : The trifluoromethoxy group in the target compound likely reduces density and boiling point compared to the trichloromethyl analog due to lower atomic mass and increased electronegativity.

(b) 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile

- Structure : Nitrile (-CN) groups at positions 1 and 3.

- Synthesis : Prepared via fluorination exchange (81% yield) under mild conditions .

- Comparison : The nitrile groups enhance electrophilicity, making this compound reactive in cross-coupling reactions, whereas the target compound’s chloro/trifluoromethoxy groups may favor nucleophilic aromatic substitution.

(c) 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6)

- Structure: Nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|---|

| Target Compound | -Cl (1,3), -F (2,4,6), -OCF₃ (5) | C₇Cl₂F₆O | Est. 310.9 | Est. 1.6–1.7 | Est. 250–270 | Agrochemical intermediates |

| 3,5-Dichloro-2,4,6-trifluorobenzotrichloride | -Cl (1,3), -F (2,4,6), -CCl₃ (5) | C₇Cl₅F₃ | 318.34 | 1.795 (predicted) | 271.6 (predicted) | Synthesis intermediate |

| 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile | -Cl (5), -F (2,4,6), -CN (1,3) | C₈ClF₃N₂ | Not reported | Not reported | Not reported | Fungicide precursor |

| 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene | -F (1,3), -NO₂ (5), -OCF₃ (2) | C₇F₅NO₃ | Not reported | Not reported | Not reported | Reactive intermediate |

Biological Activity

1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a complex arrangement of chlorine and fluorine substituents alongside a trifluoromethoxy group. Its molecular formula is , and it possesses a molecular weight of 284.97 g/mol. This compound has garnered interest due to its unique electronic properties and potential biological activities, although specific studies on its biological effects remain limited.

The presence of multiple electronegative substituents such as chlorine and fluorine significantly influences the electronic behavior of this compound. These substituents can enhance the compound's reactivity and interaction with biological targets, making it relevant in various chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C7Cl2F6O |

| Molecular Weight | 284.97 g/mol |

| CAS Number | 1804513-85-6 |

| Density | Not specified |

| Boiling Point | Not specified |

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures have been investigated for various biological effects. These include:

- Antimicrobial Activity : Fluorinated compounds are often studied for their potential antimicrobial properties due to their ability to disrupt cellular processes.

- Herbicidal Properties : Similar fluorinated aromatic compounds have shown efficacy in herbicidal applications, likely due to their interaction with specific plant enzymes or receptors.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) : Research has indicated that the inclusion of trifluoromethyl groups in aromatic compounds can enhance biological activity. For example, studies have shown that trifluoromethyl-substituted phenolic compounds exhibit increased potency in inhibiting serotonin uptake compared to their non-fluorinated analogs .

- Fluorinated Compounds in Drug Development : A review highlighted that many FDA-approved drugs contain trifluoromethyl groups, which have been linked to improved pharmacological profiles. The electronegativity and steric properties of these groups contribute to enhanced interactions with biological macromolecules .

- Comparative Analysis with Similar Compounds : The following table summarizes the structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| 1,3-Dichloro-2,4,6-trifluorobenzene | Similar structure but lacks trifluoromethoxy group | Antimicrobial properties |

| 1,3-Dichloro-2,4,6-trifluoro-5-methoxybenzene | Contains a methoxy group instead of trifluoromethoxy | Potential herbicidal activity |

| 1,3-Dichloro-2-fluoro-4-nitrobenzene | Contains nitro group instead | Varies; potential for different enzyme interactions |

| 1,3-Dichloro-2-fluorobenzene | Lacks multiple fluorine substitutions | Limited biological activity |

Q & A

Q. What are the key synthetic pathways for preparing 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzene ring. For example:

- Step 1 : Introduction of trifluoromethoxy groups via nucleophilic substitution or coupling reactions, as seen in the synthesis of related trifluoromethoxybenzene derivatives using hydrogenolysis of chloro precursors .

- Step 2 : Fluorination and chlorination steps, often employing halogenating agents like SF₄ or Cl₂ under controlled conditions. Evidence from fluorinated aniline derivatives suggests the use of protective groups (e.g., silyl ethers) to prevent over-halogenation .

- Key Intermediates : 3-(Trifluoromethoxy)aniline or 1,3-dichloro-5-isocyanatobenzene are plausible intermediates, as these are precursors for analogous halogenated aromatic compounds .

Q. How can researchers confirm the purity and structural integrity of this compound given its multiple halogen substituents?

- Methodological Answer :

- Spectroscopy :

- ¹⁹F NMR : Critical for distinguishing between fluorine environments (e.g., trifluoromethoxy vs. aryl fluorines). Chemical shifts for trifluoromethoxy groups typically range from δ -55 to -60 ppm .

- ¹H/¹³C NMR : Limited utility due to low proton density, but residual signals can validate substitution patterns.

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₇HCl₂F₆O) and isotopic patterns from chlorine/fluorine .

- Elemental Analysis : Validates stoichiometry, though challenges arise due to high halogen content .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in trifluoromethoxy-substituted benzene derivatives?

- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, directing electrophiles to the para position. However, steric hindrance or solvent effects can alter selectivity:

- Para-Dominance : Observed in sulfonation and bromination reactions due to resonance withdrawal .

- Meta Substitution : Occurs under specific conditions (e.g., isopropylation in superacid media), attributed to steric effects overriding electronic preferences .

- Computational Validation : DFT studies can model charge distribution and transition states to predict regioselectivity .

Q. How do researchers address contradictory data regarding the stability of trifluoromethoxy groups under harsh reaction conditions?

- Methodological Answer :

- Controlled Kinetic Studies : Monitor decomposition pathways (e.g., hydrolysis or thermal degradation) using HPLC or in-situ IR. For example, trifluoromethoxy groups are stable below 150°C but decompose at higher temperatures .

- Isotopic Labeling : Use ¹⁸O-labeled trifluoromethoxy groups to trace cleavage mechanisms in hydrolysis experiments .

- Comparative Analysis : Benchmark against analogous compounds (e.g., trifluoromethyl vs. trifluoromethoxy) to isolate substituent-specific effects .

Q. What strategies optimize the introduction of multiple halogen atoms without cross-reactivity?

- Methodological Answer :

- Sequential Halogenation : Prioritize fluorination before chlorination, as C-F bonds are less reactive toward subsequent electrophilic attacks .

- Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during trifluoromethoxy installation, followed by deprotection and halogenation .

- Low-Temperature Conditions : Mitigate radical side reactions during chlorination (e.g., using Cl₂ in dichloromethane at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.